Isostearoyl p-cumylphenyl glycolyl titanate
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Overview
Description
Isostearoyl p-cumylphenyl glycolyl titanate is an organotitanate compound known for its unique properties and applications in various fields. This compound is part of the broader class of titanate coupling agents, which are used to enhance the performance of polymer composites by improving the adhesion between inorganic fillers and organic polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isostearoyl p-cumylphenyl glycolyl titanate typically involves the reaction of isostearic acid, p-cumylphenol, and glycol with a titanium alkoxide precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired titanate compound. The process involves esterification and transesterification reactions, often catalyzed by acidic or basic catalysts .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Isostearoyl p-cumylphenyl glycolyl titanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide (TiO₂) and other oxidation products.
Reduction: Reduction reactions can convert the titanate to lower oxidation state titanium compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen, typically under elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, under mild to moderate temperatures.
Major Products:
Oxidation: Titanium dioxide (TiO₂) and various organic oxidation products.
Reduction: Lower oxidation state titanium compounds and reduced organic fragments.
Substitution: New titanate compounds with different organic groups attached to the titanium atom.
Scientific Research Applications
Isostearoyl p-cumylphenyl glycolyl titanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isostearoyl p-cumylphenyl glycolyl titanate involves its ability to form strong chemical bonds with both inorganic and organic substrates. The titanate molecule reacts with surface hydroxyl groups on inorganic fillers, forming covalent bonds that enhance adhesion. Additionally, the organic groups attached to the titanium atom interact with the polymer matrix, improving compatibility and dispersion .
Molecular Targets and Pathways:
Surface Hydroxyl Groups: The titanate reacts with hydroxyl groups on inorganic fillers, forming stable covalent bonds.
Polymer Matrix: The organic groups on the titanate interact with the polymer chains, enhancing compatibility and mechanical properties.
Comparison with Similar Compounds
- Isopropyl triisostearoyl titanate: Known for its use in rubber and plastic composites.
- Isopropyl tricumylphenyl titanate: Used in high-performance coatings and adhesives.
- Isopropyl tri(dioctylphosphato) titanate: Employed in flame retardant applications .
Properties
CAS No. |
68443-72-1 |
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Molecular Formula |
C35H56O6Ti |
Molecular Weight |
620.7 g/mol |
IUPAC Name |
2-hydroxyacetic acid;16-methylheptadecanoic acid;4-(2-phenylpropan-2-yl)phenol;titanium |
InChI |
InChI=1S/C18H36O2.C15H16O.C2H4O3.Ti/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13;3-1-2(4)5;/h17H,3-16H2,1-2H3,(H,19,20);3-11,16H,1-2H3;3H,1H2,(H,4,5); |
InChI Key |
VPKMTZGFJFMPSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)O.C(C(=O)O)O.[Ti] |
Origin of Product |
United States |
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